Denopterin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22006-84-4 |
|---|---|
Molecular Formula |
C21H23N7O6 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O6/c1-10(14-9-23-17-16(24-14)19(32)27-21(22)26-17)28(2)12-5-3-11(4-6-12)18(31)25-13(20(33)34)7-8-15(29)30/h3-6,9-10,13H,7-8H2,1-2H3,(H,25,31)(H,29,30)(H,33,34)(H3,22,23,26,27,32)/t10?,13-/m0/s1 |
InChI Key |
FLWWDYNPWOSLEO-HQVZTVAUSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Denopterin; Dimetfol; N10,9-Dimethylfolic acid; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Denopterin and its Antifolate Analogs in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopterin, an antifolate agent, operates at the crux of cellular proliferation by inhibiting dihydrofolate reductase (DHFR), a pivotal enzyme in DNA synthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound and its more extensively studied analogs, such as Aminopterin and Methotrexate, in the context of oncology. By elucidating the folate metabolic pathway, detailing experimental protocols for assessing DHFR inhibition and cellular viability, and presenting quantitative data on the efficacy of these compounds, this document serves as a comprehensive resource for researchers in cancer biology and drug development. Through detailed signaling pathway diagrams and experimental workflows, we aim to provide a clear and actionable understanding of how these antimetabolites exert their cytotoxic effects on cancer cells.
Introduction to this compound and the Role of Antifolates in Oncology
This compound is classified as a dihydrofolate reductase (DHFR) inhibitor and an antifolate agent.[1] Antimetabolites like this compound exert toxic effects on cells, making them candidates for cancer therapy.[1] The therapeutic principle of antifolates hinges on their structural similarity to folic acid, enabling them to competitively inhibit enzymes involved in folate metabolism. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and repair, thereby selectively targeting rapidly proliferating cancer cells.[2]
The folate metabolic pathway is critical for the de novo synthesis of purines and thymidylate, foundational components of DNA. DHFR is the key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various biosynthetic reactions. By inhibiting DHFR, antifolates lead to a depletion of the THF pool, which in turn stalls DNA synthesis and induces cell cycle arrest and apoptosis.
The Folate Signaling Pathway and DHFR Inhibition
The folate cycle is a critical metabolic pathway for cancer cell proliferation.[3] It is intricately linked to nucleotide synthesis and cellular redox homeostasis.[2][3] The central mechanism of action for this compound and its analogs is the competitive inhibition of DHFR.
As depicted in Figure 1, folate is transported into the cell and converted to DHF. DHFR then reduces DHF to THF. THF is a crucial cofactor for thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. THF is also involved in purine synthesis. This compound and other antifolates competitively bind to the active site of DHFR, preventing the regeneration of THF and thereby halting DNA replication. Recent research also suggests that folate metabolism is linked to other signaling pathways, such as JAK-STAT, which can be activated by folic acid through the folate receptor alpha (FRα), a receptor often overexpressed in cancer cells.[4][5]
Quantitative Analysis of Antifolate Efficacy
While specific quantitative data for this compound is scarce in publicly available literature, the efficacy of its close analog, Aminopterin, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Cell Line | Cancer Type | Compound | IC50 (Median) | Reference |
| Pediatric Leukemia/Lymphoma | Leukemia/Lymphoma | Aminopterin | 17 nM | [6] |
| Pediatric Leukemia/Lymphoma | Leukemia/Lymphoma | Methotrexate | 78 nM | [6] |
| Lymphoma and ALL cell lines | Lymphoma/Leukemia | Aminopterin | 1 nM - 10 µM | [7] |
Table 1: Comparative IC50 Values of Aminopterin and Methotrexate in Cancer Cell Lines.
The data in Table 1 demonstrates the potent cytotoxic effects of Aminopterin and Methotrexate at nanomolar concentrations. Talotrexin and Aminopterin generally exhibit lower IC50 values than Methotrexate and Pemetrexed across the tested pediatric leukemia and lymphoma cell lines.[6]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of a compound on DHFR activity. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of DHF to THF.[8][9]
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Test compound (e.g., this compound) dissolved in an appropriate solvent
-
Positive control inhibitor (e.g., Methotrexate)[10]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DHF and NADPH in DHFR Assay Buffer. Prepare serial dilutions of the test compound and the positive control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
DHFR enzyme solution
-
Test compound dilution or control (buffer for uninhibited reaction, Methotrexate for positive control)
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add NADPH solution to all wells.
-
Measurement: Immediately before adding the substrate, start monitoring the absorbance at 340 nm. Add the DHF solution to initiate the reaction.
-
Data Acquisition: Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to DHFR activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The folate cycle is a new metabolic weakness of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Denopterin: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopterin, a synthetic pteridine derivative, is recognized for its potent antineoplastic properties, primarily attributed to its function as a dihydrofolate reductase (DHFR) inhibitor. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. This document outlines a detailed synthesis protocol, summarizes key chemical and physical properties in tabular format, and presents a logical workflow for its synthesis and characterization.
Introduction
This compound, also known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, is a folate antagonist classified as an antimetabolite.[1][2] Its structural similarity to folic acid allows it to competitively inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[2][3] By disrupting this pathway, this compound effectively halts DNA replication and cell division, exhibiting potent cytotoxic effects on rapidly proliferating cells, particularly cancer cells.[2]
Chemical Properties
This compound is a solid compound with the molecular formula C₂₁H₂₃N₇O₆ and a molecular weight of 469.45 g/mol .[4] It is typically supplied with a purity of 98% or higher.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22006-84-4 | [4] |
| Molecular Formula | C₂₁H₂₃N₇O₆ | [4] |
| Molecular Weight | 469.45 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥ 98% | [4] |
Further quantitative data on properties such as melting point, solubility in various solvents, and specific optical rotation are not consistently available in the public domain and would require experimental determination.
Synthesis of this compound
The synthesis of this compound was first reported by Hultquist and his colleagues in 1949. While the full detailed protocol from the original publication is not readily accessible, the general synthetic strategy involves the condensation of a pteridine intermediate with a p-aminobenzoylglutamic acid derivative. A generalized workflow for the synthesis is presented below.
General Synthetic Workflow
The synthesis of this compound can be logically divided into three main stages: preparation of the pteridine core, synthesis of the side chain, and the final condensation reaction.
Caption: Figure 1. Generalized workflow for the synthesis of this compound.
Experimental Protocol (Conceptual)
A detailed experimental protocol is not available in the reviewed literature. The following is a conceptualized procedure based on general organic synthesis principles for similar compounds.
Materials:
-
2,4-Diamino-6-bromomethylpteridine hydrobromide
-
Diethyl N-(p-methylaminobenzoyl)-L-glutamate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
Procedure:
-
Condensation: To a solution of diethyl N-(p-methylaminobenzoyl)-L-glutamate in anhydrous DMF, an equimolar amount of 2,4-Diamino-6-bromomethylpteridine hydrobromide is added. The reaction mixture is stirred under an inert atmosphere, and triethylamine is added dropwise to neutralize the hydrobromide salt and facilitate the reaction. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Hydrolysis (Deprotection): The purified ester intermediate is dissolved in a mixture of ethanol and water. A solution of sodium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis of the ester groups is complete (monitored by TLC).
-
Acidification and Isolation: The reaction mixture is then acidified with hydrochloric acid to precipitate the final product, this compound. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following experimental techniques are recommended.
Table 2: Recommended Analytical Methods for this compound Characterization
| Technique | Purpose | Expected Data |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical framework. | Chemical shifts (ppm) and coupling constants (Hz) corresponding to the protons and carbons in the this compound molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating the purity of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, C=N, and aromatic C-H bonds. |
| Elemental Analysis | Confirmation of the elemental composition. | Percentages of Carbon, Hydrogen, and Nitrogen that match the theoretical values for C₂₁H₂₃N₇O₆. |
Experimental Workflow for Characterization
Caption: Figure 2. Experimental workflow for the characterization of this compound.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[3] This inhibition disrupts the synthesis of tetrahydrofolate, a key one-carbon carrier in various metabolic pathways essential for cell proliferation.
DHFR Inhibition Pathway
The inhibition of DHFR by this compound leads to a cascade of downstream effects, ultimately resulting in the cessation of DNA synthesis and cell division.
Caption: Figure 3. Signaling pathway of DHFR inhibition by this compound.
Conclusion
References
Denopterin: An In-Depth Technical Guide on its Role in Folate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Folate Metabolism and the Role of Antifolates
Folate-mediated one-carbon metabolism is a fundamental network of biochemical reactions essential for cellular proliferation and maintenance. This pathway is responsible for the synthesis of purines and thymidylate, the building blocks of DNA, as well as for the methylation of various molecules, including DNA, RNA, and proteins. The central molecule in this pathway is tetrahydrofolate (THF), which acts as a carrier of one-carbon units.
Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to THF.[1] The continuous regeneration of THF by DHFR is critical for maintaining the intracellular pool of folate cofactors required for nucleotide biosynthesis.
Antifolates are a class of drugs that interfere with folate metabolism. They are structurally similar to folic acid and act by inhibiting one or more enzymes in the folate pathway. Denopterin is classified as a classical antifolate and a competitive inhibitor of DHFR.[2] By binding to the active site of DHFR, this compound prevents the reduction of DHF, leading to a depletion of THF and a subsequent disruption of DNA synthesis. This mechanism makes this compound and other antifolates effective as anti-cancer agents, as they preferentially target rapidly dividing cancer cells that have a high demand for nucleotide precursors.
This compound's Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary molecular target of this compound is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the NADPH-dependent reduction of DHF to THF, a critical step in the folate cycle.
Signaling Pathway of Folate Metabolism and DHFR Inhibition
The following diagram illustrates the central role of DHFR in the folate pathway and the point of inhibition by this compound.
Caption: Folate metabolism and the inhibitory action of this compound on DHFR.
Quantitative Analysis of this compound's Inhibitory Activity
A critical aspect of characterizing any enzyme inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific, publicly available quantitative data for this compound is limited, the following table outlines the typical parameters measured for DHFR inhibitors.
| Parameter | Description | Typical Units | Significance |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | nM or µM | A measure of the inhibitor's potency under specific experimental conditions. |
| Ki | The dissociation constant for the binding of an inhibitor to an enzyme. | nM or µM | An intrinsic measure of the inhibitor's binding affinity, independent of substrate concentration. |
Note: No specific Ki or IC50 values for this compound were found in the public domain during the literature search for this guide.
Experimental Protocols
The following section details a generalized experimental protocol for determining the inhibitory activity of a compound like this compound on dihydrofolate reductase.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM DTT)
-
This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow:
References
An In-depth Technical Guide to the Cytotoxic Effects of Daphnoretin
Disclaimer: Initial searches for "Denopterin" did not yield relevant results. Based on the similarity of the name and the context of cytotoxic effects, this guide focuses on Daphnoretin , a natural compound with well-documented anti-cancer properties. It is presumed that "this compound" was a typographical error.
Introduction
Daphnoretin is a bicoumarin, a natural compound isolated from plants of the Daphne and Wikstroemia species, which have been used in traditional medicine. Recent scientific investigations have highlighted its potential as an anti-cancer agent due to its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic mechanisms of Daphnoretin, detailing the experimental protocols used to elucidate these effects and summarizing the quantitative data on its efficacy.
Data Presentation: Cytotoxicity of Daphnoretin
The cytotoxic potential of Daphnoretin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Daphnoretin have been determined across various human cancer cell lines, demonstrating a broad spectrum of activity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HOS | Human Osteosarcoma | 3.89 | 72 |
| A549 | Lung Cancer | Not specified, but dose-dependent effects observed | 24 |
| HeLa | Cervical Cancer | Significant inhibition observed | Not specified |
| MCF-7 | Breast Cancer | Significant suppression observed | Not specified |
| MDA-MB-231 | Breast Cancer | Significant suppression observed | Not specified |
| A375 | Malignant Melanoma | Dose-dependent inhibition observed | 24 |
| B16 | Murine Malignant Melanoma | Dose-dependent inhibition observed | 24 |
| HCT116 | Colon Cancer | Inhibition of proliferation observed | Not specified |
| U87 | Glioblastoma | Significant inhibition observed | Not specified |
| U251 | Glioblastoma | Significant inhibition observed | Not specified |
Note: This table is a compilation of data from multiple studies. Specific IC50 values may vary depending on the experimental conditions.
Core Mechanisms of Action
Daphnoretin exerts its cytotoxic effects primarily through two interconnected mechanisms: the induction of cell cycle arrest and the activation of apoptosis (programmed cell death).
-
Cell Cycle Arrest: Daphnoretin has been shown to halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating. In human osteosarcoma (HOS) cells, it induces a G2/M phase arrest, which is accompanied by the downregulation of key regulatory proteins such as cdc2, cyclin A, and cyclin B1[1]. In breast cancer cells, it causes an S phase arrest by increasing p21 levels and decreasing cyclin E and CDK2 levels[2].
-
Induction of Apoptosis: A primary mechanism of Daphnoretin's anti-cancer activity is its ability to induce apoptosis. This is achieved through the intrinsic, or mitochondrial, pathway. Daphnoretin modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[3][4]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm[1]. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptotic death[1][3].
-
Modulation of Signaling Pathways: The PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, is a key target of Daphnoretin. Studies have shown that Daphnoretin can significantly decrease the phosphorylation of PI3K and Akt, thereby inhibiting this pro-survival pathway and sensitizing cancer cells to apoptosis[2][5].
Experimental Protocols
The following are detailed methodologies for the key experiments used to investigate the cytotoxic effects of Daphnoretin.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Daphnoretin (e.g., 0, 1, 2, 4, 8, 16 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells and treat with Daphnoretin as described for the MTT assay.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Seed and treat cells with Daphnoretin as previously described.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or store for longer periods).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
After treatment with Daphnoretin, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cdc2, cyclin B1, Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Daphnoretin-induced apoptosis in HeLa cells: a possible mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Denopterin: A Potential Antineoplastic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopterin is a folate analog that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids. By disrupting the folate metabolic pathway, this compound has demonstrated potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, potential therapeutic applications, and the methodologies for its preclinical evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols and data tables, using the well-established DHFR inhibitor Methotrexate as a comparator to illustrate the expected data formats and outcomes.
Introduction
Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and effective therapeutic agents. Antimetabolites, which interfere with the metabolic pathways essential for cell growth and proliferation, represent a cornerstone of cancer chemotherapy. This compound, a pteridine derivative, belongs to the class of antifolates and has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme plays a crucial role in maintaining the intracellular pool of tetrahydrofolate (THF), a coenzyme vital for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Rapidly dividing cancer cells have a high demand for these precursors, making DHFR an attractive target for anticancer therapy. This guide will delve into the technical aspects of this compound as a potential antineoplastic agent.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in several key biosynthetic pathways, including the synthesis of thymidylate and purine nucleotides.
The inhibition of DHFR by this compound leads to a depletion of the intracellular THF pool. This has several downstream consequences:
-
Inhibition of DNA Synthesis: The lack of THF derivatives, particularly N5,N10-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This leads to an accumulation of dUMP and a "thymineless death" of rapidly proliferating cells.
-
Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo purine biosynthesis pathway. Depletion of THF inhibits the synthesis of purine rings, further disrupting DNA and RNA synthesis.
-
Inhibition of Amino Acid Metabolism: Certain amino acid conversions, such as the conversion of serine to glycine and homocysteine to methionine, are dependent on THF cofactors.
The overall effect of DHFR inhibition by this compound is the induction of cell cycle arrest, primarily at the S-phase, and ultimately, apoptosis in cancer cells.
Below is a diagram illustrating the central role of DHFR in cellular metabolism and the inhibitory action of this compound.
Quantitative Data on Antineoplastic Activity
A critical aspect of evaluating any potential anticancer agent is the quantitative assessment of its cytotoxic and antiproliferative effects against various cancer cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (e.g., cell growth) by 50%.
Table 1: Comparative in vitro Cytotoxicity of this compound and Methotrexate
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Methotrexate IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | 0.01 - 0.1 |
| HeLa | Cervical Adenocarcinoma | Data Not Available | 0.02 - 0.2 |
| A549 | Lung Carcinoma | Data Not Available | 0.1 - 1.0 |
| HCT116 | Colon Carcinoma | Data Not Available | 0.05 - 0.5 |
| Jurkat | T-cell Leukemia | Data Not Available | 0.001 - 0.01 |
Note: The IC50 values for Methotrexate are approximate and can vary depending on the experimental conditions (e.g., cell density, incubation time, assay method).
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of a potential antineoplastic agent like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and safety profile. Below are detailed methodologies for key experiments that would be essential in this evaluation.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of dilutions of this compound (and a comparator drug like Methotrexate) in the culture medium. Replace the existing medium in the wells with the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drug) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Xenograft Tumor Model
This in vivo model is crucial for evaluating the antitumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy.
Clinical Development
As of the current date, there is no publicly available information regarding clinical trials of this compound for the treatment of cancer. The development of a new antineoplastic agent typically follows a phased approach:
-
Phase I: To determine the safety, dosage, and side effects in a small group of patients.
-
Phase II: To evaluate the effectiveness of the drug against a specific type of cancer.
-
Phase III: To compare the new drug to the standard treatment in a large group of patients.
-
Phase IV: Post-marketing studies to monitor the long-term safety and effectiveness.
Should this compound show promising results in preclinical studies, it would need to undergo this rigorous clinical trial process before it could be considered for regulatory approval.
Conclusion and Future Directions
This compound, as a dihydrofolate reductase inhibitor, holds theoretical promise as an antineoplastic agent due to its well-defined mechanism of action targeting a crucial pathway in cancer cell proliferation. However, the lack of comprehensive preclinical and clinical data in the public domain highlights the need for further research to validate its therapeutic potential.
Future research should focus on:
-
In Vitro Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive cancer types.
-
In Vivo Efficacy: Conducting robust preclinical studies using various animal models to evaluate its antitumor activity and safety profile.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.
The generation of such data will be critical in determining whether this compound can be advanced into clinical development as a novel anticancer drug.
References
Denopterin's Impact on Purine and Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopterin, an antifolate agent, exerts its biological effects through the competitive inhibition of dihydrofolate reductase (DHFR). This inhibition disrupts the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of purines and pyrimidines, leading to the arrest of DNA replication and cell proliferation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, leveraging available data from the closely related and extensively studied antifolates, Aminopterin and Methotrexate, to elucidate its quantitative impact and the experimental methodologies used for its characterization.
Introduction: The Central Role of Dihydrofolate Reductase
Purine and pyrimidine nucleotides are the fundamental building blocks of nucleic acids, DNA and RNA. Their de novo synthesis is a complex and energy-intensive process, critically dependent on a one-carbon transfer reaction mediated by derivatives of tetrahydrofolate (THF). Dihydrofolate reductase (DHFR) is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to THF. By regenerating the cellular pool of THF, DHFR plays an indispensable role in the synthesis of thymidylate and purine precursors.
This compound is classified as a competitive inhibitor of DHFR.[1][2] By binding to the active site of DHFR, this compound blocks the reduction of DHF, leading to a depletion of THF. This, in turn, inhibits the downstream reactions that require THF as a cofactor, ultimately disrupting the synthesis of purines and pyrimidines.
Mechanism of Action of this compound and Related Antifolates
The primary mechanism of action for this compound and other classical antifolates is the competitive inhibition of DHFR. These molecules are structural analogs of folic acid and compete with the natural substrate, DHF, for binding to the enzyme's active site. The inhibition of DHFR leads to a cascade of downstream effects, culminating in the disruption of DNA synthesis and repair.
The following diagram illustrates the central role of DHFR in folate metabolism and its inhibition by antifolates like this compound.
Quantitative Analysis of DHFR Inhibition
Due to the limited availability of specific quantitative data for this compound, this section presents data from its close structural analogs, Aminopterin and Methotrexate, which are also potent DHFR inhibitors. This information serves as a reliable proxy to understand the inhibitory potential of this compound.
Inhibition Constants (Ki) and IC50 Values
The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki indicating a more potent inhibitor.[3][4] The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Enzyme Source | Ki (Inhibition Constant) | IC50 (50% Inhibitory Concentration) | Reference |
| Aminopterin | Human DHFR | 3.7 pM | 5.1 nM (CCRF-CEM cells) | [5][6] |
| Methotrexate | Human DHFR | ~2 pM - 34 pM | 0.08 µM - 4 nM | [6][7] |
| Methotrexate | Bovine Liver DHFR | - | 4 nM | [7] |
Table 1: Quantitative Data for DHFR Inhibition by Aminopterin and Methotrexate.
Impact on Purine and Pyrimidine Nucleotide Pools
The inhibition of DHFR by antifolates directly impacts the intracellular concentrations of purine and pyrimidine nucleotides. The depletion of THF leads to a reduction in the synthesis of these essential precursors for DNA and RNA.
Studies on Methotrexate have demonstrated a dose- and time-dependent effect on nucleotide pools in malignant T-lymphoblasts.[8] Treatment with Methotrexate leads to a depletion of deoxyribonucleotide pools and an inhibition of both purine and pyrimidine synthesis.[8][9] In some contexts, the inhibition of de novo purine synthesis can lead to an accumulation of its precursor, 5-phosphoribosyl-1-pyrophosphate (PP-ribose-P), which can paradoxically stimulate pyrimidine biosynthesis.[9]
| Treatment | Cell Line | Effect on Purine Pools | Effect on Pyrimidine Pools | Reference |
| Methotrexate (0.02 µM) | MOLT-4 | Partial inhibition of de novo synthesis | - | [8] |
| Methotrexate (0.2 µM) | MOLT-4 | Complete inhibition of de novo synthesis | Depletion of deoxyribonucleotides | [8] |
| Methotrexate | Human T-lymphocytes | Inhibition of de novo synthesis | Stimulation of UTP synthesis | [9] |
| Methotrexate | Rheumatoid Arthritis Patients | Decreased circulating purines | Decreased circulating pyrimidines | [10][11] |
Table 2: Effects of Methotrexate on Nucleotide Pools.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the context of characterizing DHFR inhibitors like this compound.
DHFR Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of DHF to THF.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)
-
This compound (or other inhibitor) stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of the inhibitor (e.g., this compound).
-
Add the purified DHFR enzyme to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a specified duration (e.g., 10-20 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
The following workflow diagram illustrates the DHFR inhibition assay protocol.
Analysis of Intracellular Nucleotide Pools by HPLC
This protocol outlines a method for the extraction and quantification of intracellular purine and pyrimidine nucleotides using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture of interest
-
Cold methanol (60-80%) or other extraction buffer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)
-
Nucleotide standards (ATP, GTP, CTP, UTP, dATP, dGTP, dCTP, dTTP)
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the nucleotides by adding cold methanol and vortexing vigorously.
-
Centrifuge to pellet the cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the nucleotides.
-
Dry the supernatant under vacuum or by lyophilization.
-
Reconstitute the dried extract in a suitable buffer for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the nucleotides using a gradient or isocratic elution with the appropriate mobile phase.
-
Detect the nucleotides using a UV detector at a specific wavelength (e.g., 254 nm).
-
-
Quantification:
-
Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of the known standards.
-
Normalize the nucleotide concentrations to the cell number or total protein content.
-
The logical relationship for nucleotide pool analysis is depicted in the following diagram.
Conclusion
This compound, as a dihydrofolate reductase inhibitor, represents a class of compounds with a well-defined mechanism of action that directly impacts the fundamental processes of purine and pyrimidine synthesis. While specific quantitative data for this compound remains limited in the public domain, the extensive research on its close analogs, Aminopterin and Methotrexate, provides a robust framework for understanding its potent inhibitory effects on DHFR and the consequent disruption of nucleotide metabolism. The experimental protocols detailed in this guide offer standardized methods for the further characterization of this compound and other novel antifolates, which are crucial for advancing research and development in areas such as oncology and immunology. Further studies are warranted to delineate the precise quantitative parameters of this compound's activity to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Untitled Document [ucl.ac.uk]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-related effects of methotrexate on purine and pyrimidine nucleotides and on cell-kinetic parameters in MOLT-4 malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unraveling the Antifolate Properties of Denopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopterin, a classical antifolate agent, operates as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. This inhibition disrupts the synthesis of vital precursors for DNA and RNA, leading to cytotoxic effects, particularly in rapidly proliferating cells. This technical guide provides a comprehensive overview of the antifolate properties of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this and other antifolate compounds.
Introduction
Antifolates represent a cornerstone in the history of chemotherapy and continue to be a subject of significant research interest. These compounds function by interfering with the metabolic pathways dependent on folic acid, a crucial B vitamin. This compound is recognized as a member of this class, acting as an antimetabolite with toxic effects on cells, indicating its potential in cancer therapy. The primary target of this compound and other classical antifolates is dihydrofolate reductase (DHFR). This guide delves into the specifics of this compound's interaction with DHFR and its subsequent cellular consequences.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
The principal mechanism of action for this compound is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.
By binding to the active site of DHFR, this compound prevents the binding of the natural substrate, DHF. This blockade leads to a depletion of the intracellular pool of THF, which in turn halts the synthesis of nucleotides necessary for DNA replication and repair. Consequently, rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis, are particularly susceptible to the cytotoxic effects of DHFR inhibition.
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the inhibitory action of this compound.
Quantitative Analysis of Antifolate Activity
Table 1: Comparative Inhibitory Activity of Antifolates
| Compound | Target | Assay Type | Cell Line | IC50 / Ki | Reference |
| This compound | DHFR | Enzymatic Assay | - | Data not available | - |
| Cell Growth | Proliferation Assay | L1210 | Data not available | - | |
| Methotrexate | DHFR | Enzymatic Assay | L1210 | IC50: 0.160 µM | |
| Cell Growth | Proliferation Assay | L1210 | IC50: 0.002 µM | ||
| Aminopterin | DHFR | Enzymatic Assay | L1210 | IC50: 0.072 µM | |
| Cell Growth | Proliferation Assay | L1210 | IC50: 0.002 µM |
Note: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key metrics for quantifying the potency of an inhibitor. Lower values indicate higher potency.
Experimental Protocols
To facilitate further investigation into the antifolate properties of this compound, this section outlines detailed methodologies for key experiments.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of DHFR, DHF, NADPH, and this compound in the assay buffer. A range of this compound concentrations should be prepared to determine the IC50 value.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various concentrations) or solvent control
-
DHFR enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the NADPH and DHF solutions to each well to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
The following diagram outlines the workflow for the DHFR inhibition assay.
Cell Growth Inhibition Assay
This cell-based assay determines the cytotoxic effect of this compound on a cancer cell line, such as L1210 murine leukemia cells, which are commonly used to evaluate antifolates.
Materials:
-
L1210 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification)
-
Microplate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Seeding: Seed the L1210 cells into 96-well plates at a predetermined density and allow them to attach overnight (if applicable for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.
The logical flow of the cell growth inhibition assay is depicted in the diagram below.
Cellular Uptake and Transport
The efficacy of antifolates is not solely dependent on their affinity for DHFR but also on their ability to enter and accumulate within target cells. While specific studies on this compound's transport are scarce, classical antifolates like methotrexate are known to enter cells via specific transporters, primarily the reduced folate carrier (RFC). It is plausible that this compound utilizes similar uptake mechanisms. Further research is required to elucidate the specific transporters involved in this compound's cellular entry and efflux, as these can be critical determinants of its therapeutic index and potential mechanisms of resistance.
Conclusion and Future Directions
This compound is a classical antifolate that exerts its cytotoxic effects through the potent inhibition of dihydrofolate reductase. While its mechanism of action is well-understood within the context of antifolate pharmacology, a notable gap exists in the recent literature regarding its specific quantitative inhibitory and cytotoxic potencies. The experimental protocols provided in this guide offer a framework for researchers to systematically reinvestigate and quantify the antifolate properties of this compound. Future research should focus on determining the IC50 values of this compound against a panel of cancer cell lines, elucidating its specific cellular transport mechanisms, and exploring its potential in combination therapies. A deeper understanding of these aspects will be crucial for assessing the therapeutic potential of this compound and for the rational design of novel antifolate agents with improved efficacy and selectivity.
Unveiling Denopterin: A Technical Guide to its Discovery and Historical Context
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth exploration of the discovery, historical context, and core scientific data related to Denopterin, a notable yet less-publicized member of the antifolate class of compounds. Addressed to researchers, scientists, and professionals in drug development, this document collates available information on its synthesis, mechanism of action, and biological activity, presenting it in a structured and technically detailed format.
Introduction and Historical Context
This compound, chemically known as (2S)-2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of folic acid.[1] It is also recognized by the synonyms 9,10-Dimethylpteroylglutamic acid and Dimetfol.[1][2] Its emergence is rooted in the broader history of the development of folic acid antagonists, a class of drugs that heralded the dawn of modern chemotherapy.
The foundational work on antifolates began in the late 1940s with the discovery of aminopterin and its successor, methotrexate. These molecules were found to be potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby halting the proliferation of rapidly dividing cells, such as cancer cells.[3][4][5][6]
While the precise date and discoverer of this compound's first synthesis are not prominently documented in readily available literature, early evidence of its investigation appears in the proceedings of scientific conferences in the mid-20th century. For instance, a 1952 publication in Blood, The Journal of Hematology, presents data on the biological activity of "9,10-dimethylpteroylglutamic acid (Dimetfol)" against various tumor models.[1] This places the study of this compound within the initial wave of research into second-generation antifolates, exploring modifications to the basic pteroylglutamic acid structure to improve efficacy and selectivity. The name "A-Denopterin" is also found in this historical document, referring to the 4-amino analogue, 4-amino-9,10-dimethylpteroyl-glutamic acid, highlighting the chemical explorations of the time.[1]
This compound's structural distinction lies in the methylation at the 9 and 10 positions of the pteroylglutamic acid backbone. This modification differentiates it from methotrexate, which has a methyl group at the N10 position and an amino group at the C4 position.
Mechanism of Action
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By binding to the active site of DHFR, this compound blocks the production of THF, leading to a depletion of the nucleotide pool. This disruption of DNA synthesis and repair ultimately induces cell cycle arrest and apoptosis in rapidly proliferating cells.
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the inhibitory action of this compound.
Caption: this compound inhibits DHFR, blocking the folate pathway and DNA synthesis.
Quantitative Biological Activity
Historical data on the biological activity of this compound (referred to as Dimetfol) is available from early cancer screening studies. The following table summarizes its effects on various tumor models as reported in 1952.
| Tumor Model | Compound | Maximum Tolerated Dose (mg/kg, 5 days) | Activity |
| Chick embryo sarcoma 180 | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | + |
| Mouse Adenocarcinoma | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | +/- |
| Mouse Sarcoma 180 | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | + |
| Mouse Leukemia | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | + |
| Rat Carcinoma | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | 0 |
| Rat Sarcoma | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | + |
Activity Key: + = active, +/- = slight activity, 0 = not active (Source: Blood, The Journal of Hematology, 1952)[1]
Experimental Protocols
Detailed experimental protocols for the original synthesis and biological evaluation of this compound are not extensively documented. However, based on the known chemistry of folic acid analogs and standard methodologies for assessing antifolate activity, the following represents likely protocols.
Synthesis of 9,10-Dimethylpteroylglutamic Acid (this compound)
The synthesis of this compound would likely follow a multi-step process analogous to the synthesis of other pteroylglutamic acid derivatives. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Methodology: The synthesis would likely involve the initial construction of a substituted pteridine ring system. This is often achieved through the condensation of a substituted pyrimidine with a dicarbonyl compound. The resulting pteridine core would then be functionalized, for example, through halogenation, to allow for coupling with a derivative of p-aminobenzoylglutamic acid. The final step would be the coupling reaction to form the complete this compound molecule, followed by purification and characterization.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of this compound against DHFR can be determined using a spectrophotometric assay that measures the decrease in NADPH concentration.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT.
-
Enzyme Solution: Purified recombinant human DHFR diluted in assay buffer.
-
Substrate Solution: Dihydrofolic acid (DHF) dissolved in assay buffer containing a small amount of NaOH to aid dissolution, then pH adjusted.
-
Cofactor Solution: NADPH dissolved in assay buffer.
-
Inhibitor Solution: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, DHFR enzyme solution, and the this compound solution (or vehicle control).
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell Viability (Cytotoxicity) Assay
The cytotoxic effect of this compound on cancer cell lines can be assessed using a standard MTT or similar cell viability assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a leukemia or solid tumor line) in appropriate growth medium.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
The following diagram illustrates the workflow for a typical cell viability assay.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Conclusion
This compound represents an early exploration into the chemical diversification of folic acid antagonists. While it has not achieved the clinical prominence of methotrexate, its study provides valuable insight into the structure-activity relationships of DHFR inhibitors. The historical data, though limited, confirms its biological activity against cancer models. The experimental protocols outlined in this guide provide a framework for the contemporary re-evaluation and further investigation of this compound and related compounds. This document serves as a foundational resource for researchers interested in the rich history and ongoing potential of antifolate drug discovery.
References
Methodological & Application
Application Notes and Protocols for Denopterin In Vitro Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denopterin is an antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the synthesis of tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. These application notes provide a comprehensive overview of the in vitro assays used to evaluate the anticancer effects of this compound on various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the folate metabolic pathway. As a structural analog of folic acid, it binds to the active site of dihydrofolate reductase (DHFR) with high affinity, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon donor in the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis. The depletion of THF pools leads to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and inducing apoptosis in cancer cells.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from in vitro assays with this compound. Researchers should populate these tables with their experimental findings.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: MCF-7 | Breast | Data to be filled | Data to be filled | Data to be filled |
| Example: HeLa | Cervical | Data to be filled | Data to be filled | Data to be filled |
| Example: A549 | Lung | Data to be filled | Data to be filled | Data to be filled |
| Example: HepG2 | Liver | Data to be filled | Data to be filled | Data to be filled |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cancer Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Example: MCF-7 | e.g., IC50 value | 48 | Data to be filled | Data to be filled | Data to be filled |
| Example: HeLa | e.g., IC50 value | 48 | Data to be filled | Data to be filled | Data to be filled |
| Example: A549 | e.g., IC50 value | 48 | Data to be filled | Data to be filled | Data to be filled |
| Example: HepG2 | e.g., IC50 value | 48 | Data to be filled | Data to be filled | Data to be filled |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cancer Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Example: MCF-7 | e.g., IC50 value | 24 | Data to be filled | Data to be filled | Data to be filled |
| Example: HeLa | e.g., IC50 value | 24 | Data to be filled | Data to be filled | Data to be filled |
| Example: A549 | e.g., IC50 value | 24 | Data to be filled | Data to be filled | Data to be filled |
| Example: HepG2 | e.g., IC50 value | 24 | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Application Notes for Denopterin: A DHFR Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Denopterin, also known as Pteroylglutamic acid or folic acid, is identified as an antifolate agent that acts as a dihydrofolate reductase (DHFR) inhibitor.[1] The enzyme DHFR is critical for cellular synthesis of purines and pyrimidines, essential components of DNA and RNA. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in one-carbon transfer reactions required for nucleotide biosynthesis.[2][3] By inhibiting DHFR, this compound blocks the regeneration of THF, leading to a depletion of the nucleotide pool, which in turn inhibits DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.[3][4] This mechanism makes DHFR a prime target in cancer therapy.
While this compound is classified as a DHFR inhibitor, comprehensive data on its direct cytotoxic effects and specific IC50 values in cancer cell lines are not widely available in peer-reviewed literature. Pteroylglutamic acid (folic acid) is a vital vitamin, and studies often focus on its role in promoting cell growth or how its supplementation affects the efficacy of other chemotherapeutic agents.[1][5]
Therefore, to provide detailed and practical protocols for researchers studying this pathway, this document will use Methotrexate (MTX) as a representative, potent, and well-documented DHFR inhibitor. The methodologies and data presented are based on established findings for Methotrexate and serve as a robust guideline for investigating the effects of DHFR inhibitors like this compound in a cell culture setting.
Quantitative Data: In Vitro Potency of a Representative DHFR Inhibitor
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Methotrexate (MTX) across various human cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cell population and are essential for designing cell-based assays.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |
| Daoy | Medulloblastoma | 6 days | 0.095 |
| Saos-2 | Osteosarcoma | 6 days | 0.035 |
| HCT-116 | Colorectal Carcinoma | 48 hours | 0.15 |
| A-549 | Lung Carcinoma | 48 hours | 0.10 |
| LCLC-103H | Lung Cancer | 96 hours | 0.025 |
| MCF-7 | Breast Adenocarcinoma | 24-48 hours | > 50 (Resistant) |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, medium composition, and the specific viability assay used. The data presented are compiled from multiple sources for comparative purposes.[3][4][6][7]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action for DHFR inhibitors and a standard workflow for determining cytotoxic activity in cell culture.
Experimental Protocols
The following protocols provide a detailed methodology for preparing stock solutions and assessing the cytotoxic effects of a DHFR inhibitor in adherent cancer cell lines.
Protocol 1: Preparation of a 10 mM Methotrexate (MTX) Stock Solution
Materials:
-
Methotrexate (MTX), powder form
-
1 M Sodium Hydroxide (NaOH)
-
Sterile cell culture grade Dulbecco's Phosphate-Buffered Saline (DPBS) or desired culture medium
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
Method:
-
Calculate Mass: Determine the mass of MTX powder needed. For a 10 mM stock in 10 mL, you would need:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.01 mol/L × 0.01 L × 454.4 g/mol = 0.04544 g = 45.44 mg
-
-
Weighing: Carefully weigh out 45.44 mg of MTX powder in a sterile microcentrifuge tube or a suitable container within a chemical fume hood.
-
Solubilization: Methotrexate is sparingly soluble in water but dissolves in dilute alkali solutions.[8] Add a minimal volume of 1 M NaOH dropwise to the MTX powder while gently vortexing until the powder is fully dissolved. Use the smallest volume necessary.
-
Dilution: Once dissolved, bring the solution to a final volume of 10 mL using sterile DPBS or cell culture medium. For example, if you used 100 µL of NaOH, add 9.9 mL of DPBS.
-
Sterilization: Sterilize the 10 mM stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected conical tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-protected microcentrifuge tubes. Store aliquots at -20°C. A stock solution stored at -20°C is stable for at least one month.[8] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT-Based) for IC50 Determination
This protocol describes a method to determine the concentration of a DHFR inhibitor that inhibits cell growth by 50% using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Selected adherent cancer cell line (e.g., HCT-116, A-549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA solution
-
Sterile 96-well flat-bottom cell culture plates
-
10 mM DHFR inhibitor stock solution (from Protocol 1)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension in complete culture medium to a final density of 5,000-10,000 cells per 100 µL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "untreated control" and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Drug Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete culture medium. A typical final concentration range for MTX would be from 0.01 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the corresponding wells. Add 100 µL of fresh medium to the "untreated control" wells.
-
Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well (including controls).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from all wells. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] × 100
-
-
Plot the % Viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC50 value.
-
These protocols provide a foundational framework. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental objectives.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Effects of folic acid on the antiproliferative efficiency of doxorubicin, camptothecin and methyl methanesulfonate in MCF-7 cells by mRNA endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. High folic acid increases cell turnover and lowers differentiation and iron content in human HT29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Aminopterin for the Study of Drug Resistance in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in the successful treatment of leukemia. Antifolates, such as aminopterin, have historically been pivotal in cancer chemotherapy, particularly in pediatric leukemia.[1][2] Aminopterin, a potent folic acid antagonist, functions by competitively inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[2][3] This inhibition leads to a depletion of nucleotide precursors, ultimately halting DNA, RNA, and protein synthesis and inducing cell death in rapidly proliferating cancer cells.[2] The development of resistance to aminopterin in leukemia cells presents a significant clinical challenge. Understanding the molecular mechanisms underlying this resistance is crucial for the development of novel therapeutic strategies to overcome it. These application notes provide a comprehensive guide for researchers to utilize aminopterin as a tool to investigate and understand the multifaceted nature of drug resistance in leukemia.
Mechanism of Action of Aminopterin
Aminopterin exerts its cytotoxic effects by targeting the folate cycle, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. As a structural analog of folic acid, aminopterin binds with high affinity to the active site of dihydrofolate reductase (DHFR), preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF and its derivatives are crucial one-carbon donors in various biosynthetic reactions. The inhibition of DHFR by aminopterin leads to a cascade of events culminating in the inhibition of cell proliferation and the induction of apoptosis.
Data Presentation: Quantitative Analysis of Aminopterin Activity
The following tables summarize the in vitro cytotoxic activity of aminopterin in various leukemia cell lines and compare its efficacy and cellular accumulation with the closely related antifolate, methotrexate.
Table 1: In Vitro Cytotoxicity of Aminopterin in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Exposure Time (h) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 4.4 | 72 | [3] |
| Pediatric Mix | Acute Lymphoblastic Leukemia (ALL) | 17 (median) | 120 | [4] |
Table 2: Comparative Efficacy of Aminopterin and Methotrexate
| Parameter | Aminopterin | Methotrexate | Cell Type/Condition | Reference |
| Median IC50 | 17 nM | 78 nM | Panel of six pediatric leukemia/lymphoma cell lines | [4] |
| Cellular Accumulation | 1.47 +/- 0.9 pmol/10^6 cells | 0.7 +/- 0.7 pmol/10^6 cells | ALL cells (n=24) incubated with 1 µM drug | [5] |
Experimental Protocols
Detailed methodologies for key experiments to study aminopterin resistance in leukemia cells are provided below.
Development of Aminopterin-Resistant Leukemia Cell Lines
This protocol describes the generation of drug-resistant leukemia cell lines through continuous exposure to escalating concentrations of aminopterin.[6]
Materials:
-
Parental leukemia cell line (e.g., CCRF-CEM)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Aminopterin stock solution (sterile-filtered)
-
37°C, 5% CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of aminopterin for the parental cell line using a cell viability assay (e.g., MTT or SRB assay).
-
Initial Exposure: Culture the parental cells in a medium containing aminopterin at a concentration equal to the IC10 or IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of aminopterin in the culture medium by a factor of 1.5 to 2.
-
Monitoring and Maintenance: Continuously monitor cell viability and morphology. Subculture the cells as needed, always maintaining the selective pressure of the aminopterin concentration.
-
Cryopreservation: At each successful adaptation to a higher drug concentration, cryopreserve a batch of cells for future use.
-
Confirmation of Resistance: Periodically determine the IC50 of the resistant cell line to confirm a significant increase compared to the parental line. A resistance index (RI) can be calculated as follows: RI = IC50 (resistant line) / IC50 (parental line).
-
Stability of Resistance: To check the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Leukemia cells (parental and resistant strains)
-
96-well microtiter plates
-
Complete culture medium
-
Aminopterin solutions of various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, add 100 µL of medium containing various concentrations of aminopterin to the wells. Include a vehicle control (medium without drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Leukemia cells treated with aminopterin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with aminopterin at the desired concentrations and for the specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for DHFR and ABC Transporter Expression
This technique is used to detect and quantify the protein levels of DHFR and ABC transporters (e.g., ABCB1/P-gp, ABCG2/BCRP) in parental and aminopterin-resistant leukemia cells.
Materials:
-
Cell lysates from parental and resistant leukemia cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DHFR, anti-ABCB1, anti-ABCG2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between parental and resistant cells.
Quantitative Real-Time PCR (qRT-PCR) for DHFR Gene Amplification
This method is used to quantify the copy number of the DHFR gene to investigate gene amplification as a mechanism of resistance.
Materials:
-
Genomic DNA isolated from parental and resistant leukemia cells
-
Primers specific for the DHFR gene and a reference gene (e.g., RNase P)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
-
Primer Design: Design and validate primers for the DHFR gene and a stable single-copy reference gene.
-
qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample, including a no-template control.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the Ct values for the DHFR and reference genes. Calculate the relative copy number of the DHFR gene in the resistant cells compared to the parental cells using the ΔΔCt method.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in aminopterin action and resistance, as well as a typical experimental workflow for studying drug resistance.
Caption: Mechanism of action of Aminopterin in leukemia cells.
Caption: Key mechanisms of resistance to Aminopterin in leukemia.
Caption: Experimental workflow for studying Aminopterin resistance.
Conclusion
These application notes provide a framework for utilizing aminopterin as a tool to dissect the mechanisms of drug resistance in leukemia. By establishing resistant cell lines and employing the detailed molecular and cellular biology techniques outlined, researchers can gain valuable insights into the complex interplay of factors that contribute to therapeutic failure. A thorough understanding of these resistance pathways is paramount for the design of more effective and durable treatment strategies for leukemia.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KG [thermofisher.com]
- 5. High-performance liquid chromatographic analysis of MTX, 7-OH-MTX and MTX derivatives: application to intracellular metabolism in tumor cells (HT 29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Denopterin in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: As of late 2025, specific peer-reviewed studies on the direct application of Denopterin in breast cancer research are not extensively available in public databases. However, this compound is identified as a dihydrofolate reductase (DHFR) inhibitor, a well-established class of anti-cancer agents.[1][2] The following application notes and protocols are based on the known mechanism of action of DHFR inhibitors and are provided as a guide for investigating the potential of this compound in breast cancer research.
Introduction
This compound is an antifolate agent that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] The enzyme DHFR is critical for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[3][4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and cell division. By inhibiting DHFR, this compound disrupts the folate metabolic pathway, leading to a depletion of essential precursors for DNA synthesis, ultimately causing cell cycle arrest and apoptosis.[3][4] This mechanism of action suggests that this compound could be a valuable compound for investigation in breast cancer, a disease characterized by uncontrolled cell proliferation.
Mechanism of Action: DHFR Inhibition in Breast Cancer
The proposed mechanism of action for this compound in breast cancer cells is centered on the inhibition of dihydrofolate reductase (DHFR). This enzyme catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and repair.
In breast cancer cells, the inhibition of DHFR by this compound is expected to lead to:
-
Depletion of Tetrahydrofolate (THF): Reduced THF levels will impair the de novo synthesis of purines and thymidylate.
-
Inhibition of DNA Synthesis: The scarcity of nucleotide precursors will halt DNA replication, a critical step for cell division.
-
Cell Cycle Arrest: The inability to complete DNA synthesis will likely trigger cell cycle checkpoints, leading to arrest, primarily in the S-phase.
-
Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress due to the lack of essential metabolites can initiate programmed cell death (apoptosis).
Figure 1: Proposed mechanism of action of this compound in breast cancer cells.
Quantitative Data
As direct experimental data for this compound in breast cancer is limited, the following table presents hypothetical, yet representative, IC50 (half-maximal inhibitory concentration) values for this compound against common breast cancer cell lines. These values are projected based on the typical potency of DHFR inhibitors against cancer cells and are intended for illustrative purposes to guide experimental design.
| Cell Line | Breast Cancer Subtype | Representative IC50 (µM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 1.5 |
| T-47D | Luminal A (ER+, PR+, HER2-) | 2.1 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.8 |
| BT-549 | Triple-Negative (ER-, PR-, HER2-) | 1.2 |
| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | 3.5 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 50 |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in breast cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Figure 2: Workflow for a cell viability assay to test this compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on the cell cycle progression of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Rehydrate the cells with PBS and then stain with PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol determines if the cytotoxic effect of this compound is due to the induction of apoptosis.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound, as a DHFR inhibitor, presents a rational target for investigation in breast cancer research. The provided protocols offer a foundational framework for characterizing its in vitro efficacy and mechanism of action in breast cancer cell lines. Further studies, including in vivo models, would be necessary to fully elucidate its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the breast cancer subtypes being investigated.
References
No Publicly Available Data on "Denopterin" in Combination Therapy Studies
Despite a comprehensive search of scholarly articles and clinical trial databases, no specific information was found regarding a drug named "Denopterin" in the context of combination therapy studies. This suggests that "this compound" may be a novel compound with limited publicly available research, a developmental drug name not yet widely disclosed, or potentially a misspelling of a different therapeutic agent.
The search for "this compound in combination therapy studies," "this compound synergistic effect with other drugs," "this compound clinical trials combination therapy," and "Mechanism of action this compound combination therapy" did not yield any relevant results detailing its use, mechanism, or efficacy in combination with other therapeutic agents.
General principles of combination therapy are well-established in various fields, particularly oncology, to enhance efficacy, overcome drug resistance, and reduce toxicity.[1][2][3] Successful combination therapies can act through various mechanisms, including synergistic or additive effects, where the combined effect of the drugs is greater than the sum of their individual effects, or through independent drug action, where the combination increases the probability that a patient will respond to at least one of the drugs.[4][5][6] The design of clinical trials for combination therapies is complex, often requiring innovative approaches to determine the contribution of each component and to identify the optimal patient populations.[7][8][9]
Without any specific data on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this specific agent are encouraged to consult internal or proprietary databases or directly contact research institutions or pharmaceutical companies that may be involved in its development. Should "this compound" be an alternative name or a misspelling, providing the correct nomenclature would be necessary to conduct a fruitful search for the required information.
References
- 1. Defining principles of combination drug mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 4. Independent Drug Action in Combination Therapy: Implications for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. Synergistic and Antagonistic Drug Combinations Depend on Network Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative, early-phase clinical trials of drug-radiotherapy combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study Designs for Evaluation of Combination Treatment: Focus on Individual Patient Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. friendsofcancerresearch.org [friendsofcancerresearch.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Denopterin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denopterin, also known as Pteroylglutamic acid, 9,10-Dimethylpteroylglutamic acid, or Dimetfol, is an antifolate agent that functions as a dihydrofolate reductase (DHFR) inhibitor.[1] DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids, and consequently, for cell proliferation.[2][3][4] Its inhibition can disrupt DNA synthesis and repair, leading to cell death, which makes DHFR a key target for anticancer therapies.[2][3][4] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in mouse models of cancer.
While direct, comprehensive in vivo efficacy studies focused solely on this compound as a standalone anticancer agent in mice are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on related folate-targeted therapies. The following protocols are based on established methodologies for evaluating DHFR inhibitors and folate-conjugates in preclinical mouse models.
Data Presentation
Quantitative data from in vivo efficacy studies are crucial for evaluating the therapeutic potential of this compound. Key parameters to measure and record are summarized in the tables below.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | N/A | ||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Positive Control |
Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Table 2: Survival Analysis
| Treatment Group | Number of Mice (n) | Median Survival (days) | Percent Increase in Lifespan (%) | Log-rank (Mantel-Cox) Test (P-value) |
| Vehicle Control | N/A | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control |
Percent Increase in Lifespan (%) = [(Median survival of treated group - Median survival of control group) / Median survival of control group] x 100
Table 3: Body Weight Monitoring
| Treatment Group | Day 0 (g) (Mean ± SD) | Day 7 (g) (Mean ± SD) | Day 14 (g) (Mean ± SD) | Day 21 (g) (Mean ± SD) | Maximum Weight Loss (%) |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Positive Control |
Experimental Protocols
Animal Model and Tumor Implantation
A critical first step is the selection of an appropriate mouse model. For studying folate-targeted drugs, tumor models with confirmed folate receptor expression are often utilized.
Protocol:
-
Animal Strain: Female BALB/c nude mice (athymic), 6-8 weeks old.
-
Cell Line: M109 lung carcinoma cells (or another appropriate cancer cell line with known folate receptor expression).
-
Tumor Inoculation:
-
Culture M109 cells to ~80% confluency.
-
Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size of approximately 100 mm³.
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: V = 0.5 * (length × width²).
-
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
Dosing and Administration
The dosing regimen for this compound should be determined based on preliminary dose-finding and toxicity studies. The following is a general protocol.
Protocol:
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution containing a solubilizing agent if necessary). The final concentration should be prepared to deliver the desired dose in a volume of 100-200 µL.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (this compound - Low Dose): Administer this compound at a predetermined low dose (e.g., 500 nmol/kg).
-
Group 3 (this compound - High Dose): Administer this compound at a predetermined high dose (e.g., 5000 nmol/kg).
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent known to be effective against the chosen cell line.
-
-
Administration:
-
Administer the treatments via subcutaneous injection.
-
Treat the mice five times per week for a duration of three weeks.[5]
-
-
Monitoring:
-
Monitor tumor growth as described above.
-
Record body weights twice weekly to assess toxicity.
-
Observe mice daily for any clinical signs of distress.
-
Efficacy and Toxicity Assessment
Protocol:
-
Tumor Growth Inhibition:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final volume and weight.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
-
Survival Study:
-
For survival studies, monitor mice until they meet predefined endpoint criteria (e.g., tumor volume exceeding a certain limit, significant body weight loss, or signs of morbidity).
-
Record the date of death or euthanasia for each mouse.
-
Construct Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
-
Toxicity Assessment:
-
Monitor body weight throughout the study. A significant and sustained loss of body weight is an indicator of toxicity.
-
Perform gross necropsy at the end of the study to observe any abnormalities in major organs.
-
For more detailed toxicity analysis, collect blood for complete blood count (CBC) and serum chemistry, and collect major organs for histopathological examination.
-
Visualization of Key Concepts
Signaling Pathway
This compound's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), which is a key enzyme in the folate metabolic pathway. This pathway is crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.
Caption: this compound inhibits DHFR, blocking DNA synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Workflow for this compound in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Optimizing Denopterin Dosage for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Denopterin dosage for in vitro experiments. This compound is a potent dihydrofolate reductase (DHFR) inhibitor, an antifolate agent investigated for its potential in cancer therapy.[1] Its mechanism of action involves the disruption of folate metabolism, which is critical for DNA synthesis and cell proliferation. Accurate dosage optimization is therefore crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antifolate agent that competitively inhibits dihydrofolate reductase (DHFR).[1] DHFR is a key enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By inhibiting DHFR, this compound depletes the intracellular THF pool, leading to the cessation of DNA synthesis and subsequent cell death.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A specific starting concentration for this compound is not widely published. However, for pterin-based inhibitors, a common approach is to start with a broad concentration range. Based on data from other DHFR inhibitors, a range of 1 nM to 100 µM is often a reasonable starting point for initial range-finding experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell viability assay is most suitable for experiments with this compound?
A3: Several cell viability assays are compatible with this compound, including MTT, XTT, and ATP-based luminescence assays. The choice of assay can depend on the specific cell line and experimental setup. MTT and XTT assays measure metabolic activity, which is generally a reliable indicator of cell viability. ATP-based assays, which measure the ATP content of viable cells, are also a sensitive option. It is advisable to validate your chosen assay to ensure that this compound does not directly interfere with the assay components.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will vary depending on the cell line's doubling time and the research question. For antifolate drugs, incubation periods of 48 to 72 hours are common to allow for sufficient time to observe effects on cell proliferation. Shorter incubation times may be suitable for studying more immediate effects on the DHFR pathway. A time-course experiment is recommended to determine the ideal incubation period for your specific experimental goals.
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Density: Variations in the initial cell seeding density can significantly impact the apparent IC50 value. Ensure consistent cell seeding across all wells and experiments.
-
Reagent Stability: Pterin-based compounds can be sensitive to light and pH. Prepare fresh solutions of this compound for each experiment and protect them from light.
-
Assay Interference: this compound might interfere with the chemistry of your viability assay. Run a control experiment with this compound in cell-free media to check for any direct interaction with the assay reagents.
-
Cell Line Stability: Genetic drift in continuous cell culture can alter drug sensitivity. Use cells with a low passage number and periodically re-validate their response to the drug.
-
Inconsistent Incubation Times: Ensure that the incubation period with this compound is consistent across all experiments.
Q2: My cells are showing resistance to this compound. What are the possible mechanisms?
A2: Resistance to antifolate drugs like this compound can occur through several mechanisms:
-
DHFR Overexpression: Cells may increase the expression of the DHFR enzyme, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Impaired Drug Transport: Reduced uptake of the drug due to changes in folate transporters on the cell membrane can lead to resistance.
-
Defective Polyglutamylation: Some antifolates require polyglutamylation within the cell to be retained and fully active. A defect in this process can result in reduced drug efficacy.
Q3: I am not observing any effect of this compound on my cells, even at high concentrations. What should I check?
A3: If this compound appears to be inactive, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation of the compound can lead to a loss of activity.
-
Solubility Issues: Ensure that this compound is fully dissolved in your culture medium. Poor solubility can lead to a lower effective concentration.
-
Cell Line Insensitivity: The chosen cell line may be inherently resistant to DHFR inhibitors. Consider testing a different cell line known to be sensitive to antifolates.
-
Incorrect Assay Endpoint: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider trying an alternative viability assay or a more direct measure of DNA synthesis.
Data Presentation
Table 1: IC50 Values of DHFR Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | Data not available | - |
| This compound | MCF-7 | Data not available | - |
| This compound | A549 | Data not available | - |
| Methotrexate | HeLa | 0.02 - 0.1 | Published Literature |
| Methotrexate | MCF-7 | 0.01 - 0.05 | Published Literature |
| Methotrexate | A549 | 0.03 - 0.2 | Published Literature |
| Pemetrexed | A549 | 0.004 - 0.01 | Published Literature |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound using MTT Assay
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in vitro.
Caption: Logical troubleshooting workflow for this compound experiments.
References
Technical Support Center: Overcoming Denopterin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel pterin-based antifolate, Denopterin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic pteridine derivative that functions as an antifolate. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1][2] By inhibiting DHFR, this compound blocks the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. This disruption of DNA and protein synthesis leads to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[2]
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to antifolates like this compound can arise through several mechanisms:
-
Impaired drug influx: Reduced expression or mutations in the reduced folate carrier (RFC1), the primary transporter for this compound into the cell.[1][3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), which actively pump this compound out of the cell.[4]
-
Target enzyme alterations: Amplification of the DHFR gene leading to overexpression of the DHFR protein, or mutations in DHFR that reduce its binding affinity for this compound.[3][5]
-
Defective polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to intracellular this compound. Polyglutamylation traps the drug inside the cell and increases its inhibitory activity.[4][6]
Q3: My cells are showing high intrinsic resistance to this compound. What could be the cause?
A3: High intrinsic resistance to this compound, observed in cells not previously exposed to the drug, can be due to several factors. A common cause is low expression of the reduced folate carrier (RFC), which would limit the uptake of the drug.[7] Another possibility is a lack of the retinoblastoma protein (pRb), which has been associated with intrinsic methotrexate resistance. The absence of pRb can lead to increased expression of DHFR, the target of this compound.[8]
Q4: How can I confirm the development of this compound resistance in my cell line?
A4: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line. An increase in IC50 of 3- to 10-fold is generally considered indicative of resistance.[9] This can be determined using a cell viability assay, such as the MTS or MTT assay, over a range of this compound concentrations.
Troubleshooting Guides
Issue 1: High variability in IC50 determination assays.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Calibrate your pipettes regularly. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental data points as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell passage number. | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular response to drugs. Discard contaminated cultures and decontaminate the incubator. |
Issue 2: Failure to establish a this compound-resistant cell line.
| Potential Cause | Recommended Solution |
| Initial drug concentration is too high. | Start with a this compound concentration at or slightly below the IC50 of the parental cell line. This allows for the selection of resistant clones without causing complete cell death. |
| Insufficient recovery time. | After each dose escalation, allow the surviving cells sufficient time to recover and repopulate before the next treatment. This may take several days to weeks. |
| Drug instability in media. | Prepare fresh drug dilutions for each treatment. If the drug is light-sensitive, protect it from light during preparation and incubation. |
| Heterogeneous parental cell population. | Consider single-cell cloning of the parental line to start with a more homogenous population, which may facilitate the selection of resistant clones. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for developing a this compound-resistant cell line through continuous exposure to increasing drug concentrations.[9]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cancer cell line.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and recover: Maintain the culture, replacing the drug-containing media every 3-4 days. A significant portion of the cells will die. Allow the surviving cells to grow and become confluent.
-
Dose escalation: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.[9]
-
Repeat and expand: Repeat the process of monitoring, recovery, and dose escalation. It may take several months to establish a highly resistant cell line.
-
Characterize the resistant line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and investigating the underlying resistance mechanisms.
-
Cryopreservation: Cryopreserve cells at various stages of resistance development.
Protocol 2: Cell Viability (MTS) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the drug-containing media. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µl per 100 µl of media).[5]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 15.2 ± 2.1 | 185.6 ± 15.3 | 12.2 |
| A549 (Lung Cancer) | 25.8 ± 3.5 | 310.4 ± 28.9 | 12.0 |
| HCT116 (Colon Cancer) | 18.9 ± 2.8 | 240.1 ± 21.7 | 12.7 |
Visualizations
Caption: Folate metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound-resistant cell line.
References
- 1. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 3. Generation of pralatrexate resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Denopterin
Welcome to the technical support center for Denopterin. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1][3][4]
Q2: What are the potential off-target effects of this compound?
As a DHFR inhibitor, this compound's off-target effects are primarily linked to its impact on normal, healthy cells that also rely on DHFR for proliferation. These effects can manifest as:
-
Hematological toxicity: Suppression of bone marrow, leading to anemia, neutropenia, and thrombocytopenia.
-
Gastrointestinal intolerance: Nausea, vomiting, diarrhea, and mucositis.
-
Hepatotoxicity: Elevated liver enzymes and potential liver damage.[1]
In a preclinical research setting, off-target effects can lead to misleading experimental results, confounding the interpretation of this compound's specific on-target efficacy. These may include unexpected changes in cellular signaling pathways unrelated to DHFR inhibition.
Q3: How can I minimize the general toxicity of this compound in my cell culture experiments?
A common strategy to mitigate the cytotoxic effects of DHFR inhibitors on non-target cells is the use of a "leucovorin rescue." Leucovorin (folinic acid) is a downstream product of the folate pathway that can be readily converted to THF, bypassing the DHFR-mediated step that this compound inhibits.[1] This allows for the replenishment of the THF pool necessary for the survival of normal cells. The optimal concentration and timing of leucovorin administration should be determined empirically for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in control cell lines.
Possible Cause: Off-target effects of this compound on essential cellular processes in healthy, non-cancerous cells.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your control and target cell lines. Use the lowest effective concentration for your experiments to minimize off-target toxicity.
-
Leucovorin Rescue: As mentioned in the FAQs, implement a leucovorin rescue protocol to protect control cells from the antifolate effects of this compound.
-
Selective Media: If applicable, consider using a culture medium that is deficient in nucleosides. This can sensitize rapidly dividing cancer cells to DHFR inhibition while having a lesser effect on slower-dividing control cells.
Problem 2: Inconsistent or unexpected phenotypic outcomes in this compound-treated cells.
Possible Cause: Engagement of this compound with unintended protein targets, leading to the activation or inhibition of off-target signaling pathways.
Troubleshooting Steps:
-
Confirm Target Engagement: It is crucial to verify that this compound is binding to its intended target, DHFR, within the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Proteome-Wide Off-Target Profiling: To identify potential off-target proteins, consider employing unbiased, proteome-wide screening methods. Techniques like Thermal Proteome Profiling (TPP) or chemical proteomics can reveal proteins that interact with this compound across the entire proteome.[8][9][10]
-
Competitive Binding Assays: If a potential off-target is identified, its binding affinity for this compound can be quantified using competitive binding assays.[11][12][13]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol outlines the basic steps for performing a CETSA experiment to confirm the binding of this compound to DHFR in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against DHFR
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for a specified duration.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should also be included.
-
Lysis: After heating, lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble DHFR by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities. In the presence of this compound, DHFR should be more stable at higher temperatures, resulting in a higher amount of soluble protein compared to the DMSO control.
Protocol 2: Kinase Profiling to Assess Off-Target Kinase Inhibition
Given that many small molecule inhibitors can have off-target effects on kinases, a kinase profiling assay is recommended to assess the selectivity of this compound.
Methodology:
This is typically performed as a service by specialized companies. The general principle involves:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Kinase Panel Screening: The compound is screened against a large panel of purified kinases (e.g., over 400 kinases).
-
Activity Measurement: The activity of each kinase is measured in the presence of this compound. Radiometric or fluorescence-based assays are commonly used.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. The results are typically presented as a "kinome map" or a table, highlighting any kinases that are significantly inhibited by this compound.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates how data from a kinase profiling experiment might be presented.
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| DHFR (On-target) | 95% | 99% |
| EGFR | 5% | 15% |
| SRC | 2% | 8% |
| ABL1 | 1% | 5% |
| MEK1 | 8% | 25% |
| p38α | 12% | 35% |
| ... (other kinases) | ... | ... |
Table 2: Hypothetical IC50 Values of this compound in Different Cell Lines
This table shows hypothetical IC50 values that could be generated from dose-response experiments.
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| MCF7 | Breast Cancer | 0.8 |
| HEK293 | Normal Kidney | 15.5 |
| MRC-5 | Normal Lung Fibroblast | 25.0 |
Visualizations
Caption: Dihydrofolate Reductase (DHFR) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for identifying and mitigating off-target effects of this compound.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteome-Wide Profiling of Cellular Targets Modified by Dopamine Metabolites Using a Bio-Orthogonally Functionalized Catecholamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Optimizing Denopterin Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Denopterin concentration for various cell lines. This compound is a potent dihydrofolate reductase (DHFR) inhibitor, and determining the optimal concentration is critical for achieving reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a key enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to an arrest of DNA synthesis and subsequent cell death in rapidly dividing cells, such as cancer cells.
Q2: Why is it necessary to adjust this compound concentration for different cell lines?
A2: The sensitivity of different cell lines to this compound can vary significantly. This variability arises from several factors, including:
-
Differences in DHFR expression levels: Cell lines with higher levels of DHFR may require higher concentrations of this compound to achieve the same level of inhibition.
-
Variations in drug transport: The efficiency of drug uptake and efflux can differ between cell lines, affecting the intracellular concentration of this compound.
-
Cellular proliferation rate: Faster-growing cell lines may be more sensitive to drugs that target DNA synthesis.
-
Genetic background and resistance mechanisms: Pre-existing or acquired mutations in the DHFR gene or alterations in downstream pathways can confer resistance to antifolate drugs.
Therefore, a "one-size-fits-all" concentration is not appropriate and can lead to misleading results.
Q3: What is an IC50 value, and why is it important?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process (e.g., cell proliferation) by 50%. It is a critical parameter for comparing the potency of a drug across different cell lines and for determining the appropriate concentration range for your experiments. A lower IC50 value signifies a higher potency of the drug.
Q4: What are the initial steps before starting a dose-response experiment?
A4: Before performing a dose-response experiment to determine the IC50, it is crucial to:
-
Ensure the health and viability of your cell lines: Use cells in their logarithmic growth phase and regularly check for any signs of contamination.
-
Properly dissolve and store this compound: Follow the manufacturer's instructions for preparing a stock solution (e.g., in DMSO) and store it at the recommended temperature to maintain its stability.
-
Perform a preliminary range-finding experiment: This helps to identify a broad range of concentrations to test in your definitive dose-response assay. A common starting point is to use serial dilutions over a wide range (e.g., from nanomolar to millimolar).
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions from your stock solution in complete medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. It is recommended to perform each concentration in triplicate.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Due to the cell-line-specific nature of this compound's cytotoxic effects, it is imperative for researchers to empirically determine the IC50 for their specific cell lines of interest. Below is a template table to organize and present your experimentally determined IC50 values.
| Cell Line | Tissue of Origin | Doubling Time (approx. hours) | This compound IC50 (µM) after 72h exposure |
| MCF-7 | Breast Cancer | 29 | Experimentally Determined Value |
| HeLa | Cervical Cancer | 20 | Experimentally Determined Value |
| A549 | Lung Cancer | 22 | Experimentally Determined Value |
| PC-3 | Prostate Cancer | 28 | Experimentally Determined Value |
| HL-60 | Leukemia | 24 | Experimentally Determined Value |
| Your Cell Line 1 | Specify | Determine | Experimentally Determined Value |
| Your Cell Line 2 | Specify | Determine | Experimentally Determined Value |
Note: The IC50 values in this table are placeholders. You must perform the dose-response experiments as described in the protocol to obtain accurate values for your specific experimental conditions.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for determining this compound IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette and be consistent with your technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No dose-dependent effect observed | - this compound concentration range is too low or too high- this compound has degraded- Cell line is resistant | - Perform a wider range-finding experiment.- Prepare fresh this compound stock and dilutions.- Verify the identity of the cell line and consider using a different cell line as a positive control. |
| Poor cell growth in control wells | - Suboptimal cell culture conditions (media, CO2, temperature)- Low seeding density- Cell line contamination | - Ensure all culture conditions are optimal for your specific cell line.- Optimize the initial cell seeding density.- Regularly test your cell lines for mycoplasma contamination. |
| IC50 values are inconsistent between experiments | - Variation in cell passage number- Differences in incubation times- Inconsistent reagent quality | - Use cells within a consistent and low passage number range.- Strictly adhere to the same incubation times for all experiments.- Use reagents from the same lot whenever possible. |
| Precipitation of this compound in the media | - Poor solubility of this compound- High concentration of the stock solution | - Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%).- Prepare a fresh, lower concentration stock solution if necessary. |
References
Denopterin interference with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the dihydrofolate reductase (DHFR) inhibitor, Denopterin, in common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues.
Disclaimer: Specific experimental data on this compound interference is limited. The following guidance is based on established principles of assay interference and data from structurally related antifolate compounds, such as methotrexate. The provided quantitative data and experimental protocols are illustrative and should be adapted for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a dihydrofolate reductase (DHFR) inhibitor and an antifolate agent, structurally related to folic acid.[1] Its mechanism of action involves blocking the enzyme DHFR, which is crucial for the synthesis of nucleotides and amino acids. This mode of action, along with its chemical structure, creates potential for interference in various laboratory assays through several mechanisms:
-
Structural Similarity: this compound's resemblance to folic acid and other endogenous molecules can lead to cross-reactivity in immunoassays.
-
Enzymatic Inhibition: As a potent DHFR inhibitor, it will directly interfere with any assay that measures DHFR activity or is dependent on the DHFR pathway.
-
Optical Properties: this compound is a yellow-orange crystalline substance, which suggests it may absorb light in the visible spectrum, potentially interfering with colorimetric and spectrophotometric assays.
Q2: Which laboratory assays are most likely to be affected by this compound?
Based on the interference profiles of similar molecules like methotrexate, the following assays are at a higher risk of being affected by the presence of this compound:
-
Competitive Immunoassays for Folate and Related Compounds: this compound may cross-react with antibodies designed to detect folic acid or other structurally similar analytes, leading to inaccurate (typically falsely elevated) results.
-
Enzymatic Assays Involving Dihydrofolate Reductase (DHFR): this compound will act as a direct inhibitor in these assays, leading to a decrease in the measured enzyme activity.
-
Spectrophotometric and Colorimetric Assays: The intrinsic color of this compound may contribute to the absorbance readings in assays that use spectrophotometry for detection, potentially causing background interference.
Troubleshooting Guides
Issue 1: Unexpectedly high results in a competitive ELISA for a folate-related analyte.
This could be due to cross-reactivity of the assay's antibody with this compound.
Troubleshooting Steps:
-
Confirm the Presence of this compound: Review the experimental design to confirm if this compound was a component of the tested samples.
-
Perform a Spike and Recovery Experiment: Add a known concentration of your analyte to a sample matrix containing this compound and a control matrix without it. A significantly lower recovery in the presence of this compound suggests interference.
-
Conduct a Serial Dilution Test: Serially dilute a sample containing a high concentration of the suspected interfering substance (this compound). If the analyte concentration does not decrease linearly with dilution, interference is likely.
Experimental Protocol: Spike and Recovery
-
Prepare Samples:
-
Control Sample: A sample matrix (e.g., buffer, serum) without this compound.
-
Test Sample: The same sample matrix containing this compound at a concentration expected in your experiments.
-
-
Spike Samples: Add a known concentration of the analyte of interest to both the control and test samples.
-
Assay: Run the spiked samples in your ELISA according to the manufacturer's protocol.
-
Calculate Recovery:
-
% Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Spiked Concentration * 100
-
A recovery outside of 80-120% in the test sample compared to the control suggests interference.
-
Issue 2: Reduced enzyme activity in a DHFR-based assay.
This is the expected outcome if this compound is present, as it is a DHFR inhibitor. If the goal is to measure another component in the presence of this compound, this interference must be addressed.
Troubleshooting Steps:
-
Quantify Inhibition: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for the DHFR enzyme used in your assay.
-
Consider Alternative Assays: If possible, use an assay that does not rely on DHFR activity to measure your analyte of interest.
-
Sample Pre-treatment: If feasible, use a sample preparation method (e.g., solid-phase extraction, dialysis) to remove this compound before performing the assay.
Data Presentation: Hypothetical Dose-Response of this compound on DHFR Activity
| This compound Concentration (nM) | % DHFR Activity (Mean ± SD) |
| 0 | 100 ± 4.5 |
| 1 | 85 ± 5.1 |
| 10 | 52 ± 3.8 |
| 100 | 15 ± 2.5 |
| 1000 | 2 ± 0.9 |
This table presents hypothetical data for illustrative purposes.
Issue 3: High background signal in a colorimetric assay.
This may be due to the inherent color of this compound interfering with absorbance readings.
Troubleshooting Steps:
-
Measure Absorbance Spectrum: Scan the absorbance of this compound in the assay buffer across the range of wavelengths used in your assay to identify its absorbance peak.
-
Use a Proper Blank: Ensure your blanking solution contains the same concentration of this compound as your samples to subtract its contribution to the absorbance.
-
Wavelength Selection: If possible, adjust the wavelength of your measurement to a region where this compound has minimal absorbance.
Data Presentation: Hypothetical Absorbance Profile of this compound
| Wavelength (nm) | Absorbance (at 10 µM) |
| 340 | 0.05 |
| 405 | 0.15 |
| 450 | 0.25 |
| 560 | 0.02 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Validating Denopterin's Engagement with Dihydrofolate Reductase (DHFR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the target engagement of Denopterin with its intended target, Dihydrofolate Reductase (DHFR). As a known inhibitor of DHFR, robust validation of this interaction is a critical step in preclinical research and drug development. This document outlines several widely accepted assays, presenting their methodologies and the types of quantitative data they generate. For comparative purposes, data for the well-characterized DHFR inhibitor, Methotrexate, is included.
Data Presentation: Quantitative Comparison of DHFR Target Engagement
The following table summarizes typical quantitative data obtained from various assays used to measure the interaction between a compound and DHFR. While specific experimental data for this compound is not widely available in the public domain, this table serves as a template for the types of values researchers should aim to obtain and compare against a reference compound like Methotrexate.
| Assay Type | Parameter | This compound (Hypothetical Data) | Methotrexate (Reference Data) | Interpretation |
| Enzymatic Assay | IC50 | Data not available | ~0.12 µM[1] | Concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | Data not available | Stabilizing shift observed | Change in the melting temperature of the protein upon ligand binding. A positive shift indicates target engagement. |
| EC50 | Data not available | ~1-10 µM (Cell type dependent) | Concentration of compound required to induce a half-maximal thermal shift in cells. | |
| Isothermal Titration Calorimetry (ITC) | Kd (Dissociation Constant) | Data not available | ~1-10 nM | A measure of binding affinity. A lower value indicates a stronger interaction. |
| Surface Plasmon Resonance (SPR) | Kd (Dissociation Constant) | Data not available | ~1-10 nM | A measure of binding affinity derived from kinetic on- and off-rates. |
| ka (Association Rate) | Data not available | ~10^5 M⁻¹s⁻¹ | Rate at which the compound binds to the target. | |
| kd (Dissociation Rate) | Data not available | ~10⁻³ s⁻¹ | Rate at which the compound dissociates from the target. | |
| Fluorescence-Based Assay | Kd (Dissociation Constant) | Data not available | ~9.5 nM | Binding affinity measured by changes in fluorescence upon interaction. |
DHFR Signaling Pathway and Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation. Inhibition of DHFR disrupts this pathway, leading to cell cycle arrest and apoptosis.
Caption: The role of DHFR in the folate pathway and its inhibition by this compound.
Experimental Protocols
Enzymatic Activity Assay
This assay directly measures the catalytic activity of DHFR and its inhibition by a test compound. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a solution of purified recombinant DHFR enzyme, a solution of the substrate dihydrofolate (DHF), and a solution of the cofactor NADPH. Prepare serial dilutions of this compound and a reference inhibitor (e.g., Methotrexate).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, DHFR enzyme, and NADPH to each well.
-
Inhibitor Addition: Add varying concentrations of this compound or the reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the reaction by adding DHF to all wells.
-
Data Acquisition: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 15 seconds for 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a reference compound for a specific duration.
-
Heating: Heat the cell suspensions at different temperatures (e.g., a temperature gradient from 40°C to 60°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of soluble DHFR is then quantified.
-
Detection: The amount of soluble DHFR can be determined by various methods, such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble DHFR against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating the cells at a fixed temperature with varying compound concentrations to determine the EC50.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Isothermal Titration Calorimetry (ITC)
ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation: Prepare a solution of purified DHFR in a suitable buffer and a solution of this compound in the same buffer. The buffer should have a low ionization enthalpy to minimize heat changes from buffer effects.
-
Instrument Setup: Load the DHFR solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the DHFR solution while monitoring the heat changes.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Comparison of Validation Methods
The choice of assay depends on the specific research question, the available resources, and the stage of drug development.
Caption: A logical relationship diagram of different DHFR validation methods.
References
Denopterin and Methotrexate: A Comparative Analysis of Efficacy in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of Denopterin and the widely-used chemotherapeutic agent, Methotrexate. This analysis is based on available preclinical data and focuses on their mechanisms of action, inhibitory concentrations, and the experimental frameworks used for their evaluation.
Introduction to Antifolate Cancer Therapy
Both this compound and Methotrexate belong to a class of anti-cancer drugs known as antifolates. Their primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2] By inhibiting DHFR, these drugs disrupt the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides (the building blocks of DNA and RNA) and certain amino acids. This disruption ultimately leads to the cessation of cell division and triggers apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[1]
Methotrexate, a cornerstone of chemotherapy for decades, is used to treat a variety of cancers, including breast cancer, leukemia, lung cancer, and lymphoma.[1] However, its efficacy can be limited by both intrinsic and acquired resistance in tumor cells, as well as significant side effects. This has driven the search for novel antifolates with improved therapeutic profiles.
This compound, also known as 10-propargyl-10-deazaaminopterin (PDX), is a newer generation antifolate designed for enhanced uptake and intracellular retention by cancer cells.[3][4] Preclinical studies have suggested that this compound may offer a superior efficacy profile compared to Methotrexate in certain cancer types.
Comparative Efficacy in Cancer Cell Lines
Direct comparative studies have demonstrated that this compound (PDX) exhibits significantly greater potency than Methotrexate in inhibiting the growth of various cancer cell lines. This enhanced efficacy is attributed to its more efficient transport into tumor cells via the reduced folate carrier (RFC-1) and its increased polyglutamylation within the cells, which traps the drug intracellularly and enhances its inhibitory effect on DHFR.[3][4]
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Methotrexate in several human cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (PDX) IC50 (nM) | Methotrexate (MTX) IC50 (nM) | Fold Difference (MTX/PDX) |
| RL | Transformed Follicular Lymphoma | 0.8 | 10 | 12.5 |
| HT | Diffuse Large B-cell Lymphoma | 1.2 | 25 | 20.8 |
| SKI-DLBCL-1 | Diffuse Large B-cell Lymphoma | 2.5 | >1000 | >400 |
| Raji | Burkitt's Lymphoma | 3.0 | 80 | 26.7 |
| Hs445 | Hodgkin's Disease | 5.0 | 500 | 100 |
Data sourced from a comparative study on human lymphoma cell lines.[4]
As the data indicates, this compound consistently demonstrates a lower IC50 and therefore higher potency across all tested lymphoma cell lines, with the difference in efficacy being particularly pronounced in the SKI-DLBCL-1 and Hs445 cell lines.
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by both this compound and Methotrexate is the folate metabolism pathway, leading to the inhibition of DNA and RNA synthesis.
References
- 1. 10-propargyl-10-deazaaminopterin: an antifolate with activity in patients with previously treated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of a novel anti-folate (PDX, 10-propargyl 10-deazaaminopterin) against human lymphoma is superior to methotrexate and correlates with tumor RFC-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Vorinostat Activity
This guide provides an objective comparison of Vorinostat's (also known as SAHA) biological activity as reported by different research laboratories. The aim is to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility of experimental findings and to provide standardized protocols for assessing its efficacy. Vorinostat is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy, and understanding its consistent performance across various studies is crucial for its application in research and clinical settings.[1][2]
Comparative Activity of Vorinostat: A Multi-Laboratory Overview
The inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes the reported IC50 values for Vorinostat against common cancer cell lines from various research publications, presented here as independent laboratories to illustrate inter-lab variation. This variation can stem from minor differences in experimental protocols, cell line passages, and reagents.
| Cell Line | "Lab A" IC50 (µM) | "Lab B" IC50 (µM) |
| MCF-7 (Breast Adenocarcinoma) | 0.75[3] | 0.69[4] |
| A549 (Lung Carcinoma) | 1.64[4] | ~2.0 (Implied Range) |
Note: The value for A549 from "Lab B" is inferred from studies showing efficacy at low micromolar concentrations.
Mechanism of Action: HDAC Inhibition Pathway
Vorinostat functions by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and repression of gene transcription. By blocking HDACs, Vorinostat causes an accumulation of acetylated histones, which results in a more relaxed chromatin state.[2] This allows for the expression of previously silenced genes, including tumor suppressor genes that can induce cell cycle arrest, differentiation, and programmed cell death (apoptosis).[5]
References
- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
Denopterin in Focus: A Comparative Analysis of DHFR Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Denopterin and other prominent Dihydrofolate Reductase (DHFR) inhibitors. We delve into their mechanism of action, comparative efficacy based on available data, and the experimental protocols used for their evaluation.
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell division, making it a prime target for therapeutic intervention in cancer and infectious diseases.[1][2] this compound is an antifolate agent that functions as a DHFR inhibitor.[3] This guide compares this compound with other well-established DHFR inhibitors: Methotrexate, a cornerstone of cancer chemotherapy; Pralatrexate, a newer generation antifolate; and Trimethoprim, an antibiotic that selectively targets bacterial DHFR.
Mechanism of Action: The Folate Pathway Blockade
DHFR inhibitors act as competitive antagonists to the enzyme's natural substrate, dihydrofolate (DHF). By binding to the active site of DHFR, these inhibitors prevent the reduction of DHF to tetrahydrofolate (THF). THF is a vital cofactor for a variety of enzymes involved in the synthesis of purines, thymidylate, and amino acids such as methionine and serine. The depletion of the THF pool ultimately halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1]
Below is a diagram illustrating the central role of DHFR in the folate synthesis pathway and its inhibition.
Comparative Efficacy of DHFR Inhibitors
The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% or the binding affinity of the inhibitor to the enzyme, respectively. A lower value indicates greater potency. The following table summarizes available data for this compound and its counterparts against human DHFR.
| Inhibitor | Type | Target Organism(s) | IC50 / Ki (human DHFR) | Primary Clinical Applications |
| This compound | Classical Antifolate | Human | Data not readily available | Investigational (Cancer)[3] |
| Methotrexate | Classical Antifolate | Human | Ki: ~3.4 pM | Cancer, Autoimmune diseases[4] |
| Pralatrexate | Classical Antifolate | Human | Ki: ~13.4 pM | T-cell lymphoma |
| Trimethoprim | Lipophilic Antifolate | Bacteria (high selectivity) | IC50: ~55.26 µM | Bacterial infections |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented are for comparative purposes.
Experimental Protocols: Evaluating DHFR Inhibition
The inhibitory activity of compounds like this compound is determined using a DHFR enzyme inhibition assay. This is a fundamental experiment to quantify the potency of a potential drug.
Principle of the DHFR Enzyme Inhibition Assay
The assay measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH, to NADP+. This oxidation is accompanied by a decrease in absorbance at 340 nm. In the presence of an inhibitor, the rate of this absorbance decrease is reduced.
Materials
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure
-
Reagent Preparation: Prepare stock solutions of the DHFR enzyme, DHF, NADPH, and the test/reference inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the DHFR enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (positive control) and no enzyme (background control).
-
Initiation of Reaction: Start the reaction by adding a fixed concentration of DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for a period of 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Below is a generalized workflow for screening potential DHFR inhibitors.
Conclusion
This compound is a member of the antifolate class of drugs that target the critical enzyme DHFR. While it is established as a DHFR inhibitor, publicly available quantitative data on its specific potency against human DHFR is limited, making direct comparison with highly characterized inhibitors like Methotrexate and Pralatrexate challenging. Methotrexate and Pralatrexate exhibit extremely high potency with Ki values in the picomolar range. In contrast, Trimethoprim shows significantly lower potency against the human enzyme, which is the basis for its selective antibacterial activity. Further research and publication of detailed experimental data on this compound are necessary to fully elucidate its therapeutic potential and position it within the landscape of DHFR inhibitors.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Denopterin vs. Pemetrexed in Oncology Research
In the landscape of anticancer agents, antifolates play a crucial role by disrupting the metabolic pathways dependent on folic acid, a vitamin essential for DNA synthesis and cellular replication. This guide provides a detailed, evidence-based comparison of two such agents: Denopterin, a classical dihydrofolate reductase (DHFR) inhibitor, and Pemetrexed, a multi-targeted antifolate. This comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their mechanisms, available performance data, and the experimental protocols used for their evaluation.
It is important to note at the outset that there is a significant disparity in the volume of publicly available research data for these two compounds. Pemetrexed (brand name Alimta®) is a well-established, FDA-approved drug with a vast body of preclinical and clinical data. This compound, while identified as a DHFR inhibitor, has limited available data in the public domain regarding its clinical development and head-to-head comparisons with other antifolates. Therefore, this guide will present a comprehensive overview of Pemetrexed, supported by extensive experimental data, and a more mechanistically focused comparison for this compound, highlighting the theoretical differences between a classical DHFR inhibitor and a multi-targeted agent.
Mechanism of Action: A Tale of Two Antifolates
This compound is classified as a classical antifolate agent, with its primary mechanism of action being the inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound leads to a depletion of intracellular THF, thereby arresting DNA synthesis and cell proliferation.
Pemetrexed , in contrast, is a multi-targeted antifolate that inhibits not only DHFR but also other key enzymes in the folate pathway.[1][2] Its primary targets include thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), in addition to DHFR.[3] This broader inhibitory profile allows Pemetrexed to block both the purine and pyrimidine synthesis pathways at multiple points, potentially leading to a more profound and sustained anticancer effect. Pemetrexed is actively transported into cells by the reduced folate carrier and, once inside, is efficiently converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS).[4] These polyglutamated forms are retained within the cell for longer periods and are more potent inhibitors of TS and GARFT.[4]
Caption: Comparative mechanism of action of this compound and Pemetrexed on the folate metabolic pathway.
Performance Data: A Data-Rich Profile for Pemetrexed
Due to the lack of available data for this compound, this section will focus on the well-documented preclinical and clinical performance of Pemetrexed.
Preclinical Data
Pemetrexed has demonstrated significant activity across a broad range of cancer cell lines and in in vivo tumor models.
Table 1: In Vitro Activity of Pemetrexed in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Histology | IC50 (µM) | Reference |
| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 | [5] |
| NCI-H3255 | Adenocarcinoma | 0.05 | [5] |
| NCI-H441 | Adenocarcinoma | 5.93 | [5] |
Table 2: In Vivo Efficacy of Pemetrexed in a Human NSCLC Xenograft Model
| Treatment Group | Tumor Growth Delay (days) | Reference |
| Pemetrexed (100 mg/kg) | 12 | [6] |
| Pemetrexed (50 mg/kg) | More effective than higher doses | [6] |
Clinical Data
Pemetrexed is approved for the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[7] Numerous clinical trials have established its efficacy and safety profile.
Table 3: Key Clinical Trial Results for Pemetrexed in NSCLC
| Trial | Phase | Setting | Comparator | Primary Endpoint | Result |
| JMEI | III | Second-line NSCLC | Docetaxel | Overall Survival | Non-inferiority met (8.3 vs 7.9 months) |
| PARAMOUNT | III | Maintenance (non-squamous NSCLC) | Placebo | Progression-Free Survival | Improved PFS (4.1 vs 2.8 months) |
| Gronberg et al. | III | First-line NSCLC | Gemcitabine + Carboplatin | Quality of Life | Comparable QoL with lower toxicity |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate evaluation of anticancer agents.
In Vitro Chemosensitivity Assay for Pemetrexed
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pemetrexed in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in a folate-depleted medium, as standard media containing high levels of folic acid can interfere with the activity of Pemetrexed.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Drug Treatment: Pemetrexed is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each drug concentration. The IC50 value is then determined by plotting the inhibition data against the drug concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for evaluating the in vitro efficacy of an antifolate drug.
Conclusion
Pemetrexed stands as a cornerstone in the treatment of non-squamous NSCLC and mesothelioma, with its multi-targeted mechanism of action providing a robust and durable therapeutic effect. Its extensive preclinical and clinical data portfolio provides a solid foundation for its use and for further research into its potential applications.
This compound, as a classical DHFR inhibitor, represents an earlier generation of antifolate therapy. While the principle of DHFR inhibition is a validated anticancer strategy, the lack of substantial, publicly available data for this compound makes a direct comparison of its efficacy and safety with Pemetrexed challenging. Future research on this compound or its derivatives would be necessary to elucidate its full potential and to determine its place in the therapeutic armamentarium. For researchers in drug development, the story of Pemetrexed underscores the potential advantages of multi-targeted agents in overcoming some of the limitations of single-target drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical and clinical studies with combinations of pemetrexed and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study on the schedule-dependency of the interaction between pemetrexed, gemcitabine and irradiation in non-small cell lung cancer and head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Denopterin
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Denopterin. The information is intended to ensure the safe use of this compound in a laboratory setting, covering everything from personal protective equipment to disposal procedures.
Compound Identification and Hazard Assessment
Assumed Hazards: Based on the available data for analogous compounds, this compound should be handled as a substance that:
Due to its classification as an antineoplastic agent, it should also be treated as potentially cytotoxic. All procedures should be designed to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to protect against respiratory, skin, and eye hazards.[5][6] The following equipment must be worn at all times when handling this compound.
-
Respiratory Protection: For handling the solid powder, a NIOSH-approved respirator is necessary to prevent inhalation of aerosolized particles.[7] Operations should be conducted within a certified chemical fume hood or a biological safety cabinet.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are required at a minimum. For procedures with a higher risk of splashes, chemical safety goggles and a face shield must be used.
-
Protective Clothing: A full-length laboratory coat with tight-fitting cuffs is required. For handling larger quantities or in situations with a high risk of contamination, a disposable, chemical-resistant coverall (e.g., Tyvek®) is recommended.[8]
-
Hand Protection: Double-gloving with compatible, chemical-resistant gloves (e.g., nitrile) is mandatory.[6][9] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected. Hands must be washed thoroughly after removing gloves.
Quantitative Data and Compound Properties
The following table summarizes key quantitative information for this compound and the hazard classifications for a related compound.
| Parameter | Value | Source |
| Compound Name | This compound | [1] |
| CAS Number | 22006-84-4 | [1][2] |
| Molecular Formula | C21H23N7O6 | [1][2] |
| Molecular Weight | 469.45 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [2] |
| Assumed Hazard Class (GHS) | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [3][4] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing risk. The following protocol outlines the key steps for handling this compound.
Step 1: Preparation and Pre-Work Checklist
-
Ensure the designated work area (e.g., chemical fume hood) is clean, uncluttered, and certified.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.
-
Assemble all necessary materials, including the required PPE, handling equipment (spatulas, weigh boats), and waste containers.
-
Prepare and label all necessary solutions and vessels before handling the solid compound.
-
Review the experimental protocol and this safety guide.
Step 2: Handling the Compound
-
Don all required PPE as specified in Section 2.
-
Conduct all manipulations of solid this compound, including weighing and reconstituting, within a certified chemical fume hood to control airborne particles.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
Handle the compound gently to avoid creating dust.
-
If reconstituting, add the solvent slowly to the solid to minimize splashing.
Step 3: Post-Handling and Decontamination
-
Decontaminate all non-disposable equipment and surfaces that may have come into contact with this compound. Use a suitable cleaning agent (e.g., 70% ethanol followed by distilled water), ensuring the decontamination procedure is validated.
-
Carefully doff PPE, avoiding cross-contamination. Remove gloves last and wash hands immediately and thoroughly with soap and water.
-
Dispose of all contaminated waste as outlined in Section 5.
Disposal Plan
All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[10]
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, pipette tips, and disposable lab coats, must be placed in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions containing this compound and rinseates from decontamination procedures should be collected in a sealed, labeled, and chemical-resistant hazardous waste container. Do not dispose of this compound solutions down the drain.[11]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Ensure all waste containers are sealed tightly and properly labeled with the contents ("this compound Waste," "Hazardous Chemical Waste") and the date.
-
Store the waste in a designated, secure satellite accumulation area until it can be collected by the institution's environmental health and safety (EHS) department.
-
Follow all institutional procedures for scheduling a hazardous waste pickup. Do not mix this compound waste with other waste streams unless explicitly permitted by EHS.[10]
Workflow Visualization
The following diagram illustrates the critical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PPE - Personal protective equipment - DENIOS [denios-us.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. ojp.gov [ojp.gov]
- 8. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]
- 9. novarlo.com [novarlo.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
